molecular formula C21H31NO4 B6902321 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide

2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide

Cat. No.: B6902321
M. Wt: 361.5 g/mol
InChI Key: OMUKSFJJIJGYEN-UHFFFAOYSA-N
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Description

2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an oxolane ring, a cyclohexyl group with a propan-2-yloxy substituent, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Preparation of the Benzamide Moiety: The benzamide group is introduced by reacting a benzoyl chloride derivative with an amine under basic conditions.

    Coupling Reactions: The oxolane and benzamide intermediates are coupled using a suitable linker, often through nucleophilic substitution or esterification reactions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group with a propan-2-yloxy substituent is introduced via a Grignard reaction or similar organometallic coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring and the cyclohexyl group.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide and oxolane positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary amines or alcohols.

    Substitution: Products vary depending on the nucleophile used, often resulting in new amide or ether linkages.

Scientific Research Applications

Chemistry

In chemistry, 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring and benzamide moiety are likely to play key roles in binding to these targets, while the cyclohexyl group may influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxyphenyl)benzamide
  • 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)aniline
  • 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-15(2)26-17-11-9-16(10-12-17)22-21(23)19-7-3-4-8-20(19)25-14-18-6-5-13-24-18/h3-4,7-8,15-18H,5-6,9-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUKSFJJIJGYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(CC1)NC(=O)C2=CC=CC=C2OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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